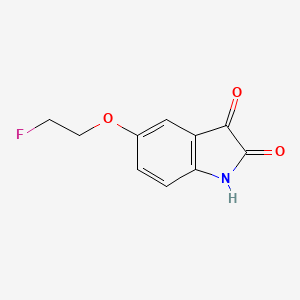

5-(2-Fluoroethoxy)indoline-2,3-dione

Description

5-(2-Fluoroethoxy)indoline-2,3-dione is a synthetic derivative of indoline-2,3-dione (isatin), a heterocyclic scaffold widely investigated for its diverse pharmacological activities. The compound features a 2-fluoroethoxy substituent at the 5-position of the indoline-2,3-dione core. These substitutions are critical in modulating electronic, steric, and pharmacokinetic properties, influencing target binding and efficacy.

Properties

IUPAC Name |

5-(2-fluoroethoxy)-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c11-3-4-15-6-1-2-8-7(5-6)9(13)10(14)12-8/h1-2,5H,3-4H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUWGOYZCFOACA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCCF)C(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoroethoxy)indoline-2,3-dione typically involves the reaction of 5-fluoroindoline-2,3-dione with 2-fluoroethanol under specific conditions. A common method includes:

Starting Materials: 5-fluoroindoline-2,3-dione and 2-fluoroethanol.

Catalysts: Copper-based catalysts such as CuPy2Cl2.

Solvent: Ethanol.

Reaction Conditions: Microwave-assisted synthesis at 60°C under 200W power.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the use of microwave-assisted synthesis and copper catalysts suggests potential scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoroethoxy)indoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich indole nucleus.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

Oxidation: Quinonoid derivatives.

Reduction: Hydroxyindoline derivatives.

Substitution: Halogenated or nitrated indoline derivatives.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 5-(2-Fluoroethoxy)indoline-2,3-dione and its derivatives. The compound has shown efficacy against various cancer cell lines, inducing cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound significantly reduced cell viability in chronic myelogenous leukemia K562 cells with an IC value of approximately 12 µM, indicating its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

Research has also indicated that derivatives of 5-(2-Fluoroethoxy)indoline-2,3-dione possess anti-inflammatory properties. These compounds can modulate cytokine responses, making them candidates for treating inflammatory diseases .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been evaluated for its inhibitory effects on α-glucosidase and α-amylase enzymes, which are relevant in diabetes management. Some derivatives exhibited IC values ranging from 0.90 µM to 1.60 µM, demonstrating potent enzyme inhibition .

Synthetic Methods

The synthesis of 5-(2-Fluoroethoxy)indoline-2,3-dione typically involves nucleophilic substitution reactions where the fluoroethoxy group is introduced onto the indoline scaffold. Common methods include:

- Nucleophilic Substitution : Reacting a suitable precursor (e.g., 5-hydroxyindoline-2,3-dione) with a fluoroethoxymethylating agent.

- Optimization Techniques : Utilizing continuous flow reactors and advanced purification techniques to enhance yield and purity while minimizing environmental impact .

Case Study 1: Anticancer Activity

A comprehensive study evaluated the cytotoxic effects of various indole derivatives, including 5-(2-Fluoroethoxy)indoline-2,3-dione on cancer cell lines. The results confirmed significant reductions in cell viability linked to apoptotic pathways activated by the compound.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of α-glucosidase and α-amylase by synthesized derivatives of this compound. The findings indicated that certain analogs exhibited superior inhibitory activity compared to standard drugs like acarbose, suggesting their potential as therapeutic agents for managing diabetes .

Mechanism of Action

The mechanism of action of 5-(2-Fluoroethoxy)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to multiple receptors, including those involved in cell signaling and metabolic pathways.

Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and inflammation, contributing to its biological effects

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 5-(2-fluoroethoxy)indoline-2,3-dione with structurally related compounds, focusing on substituent effects, biological activities, and structure-activity relationships (SAR).

Halogenated Derivatives

Key Observations :

- Fluorine or trifluoromethoxy groups enhance lipophilicity and metabolic stability, improving membrane penetration and target engagement .

Sulfonamide and Piperidine Derivatives

Key Observations :

- Sulfonyl groups enhance interactions with viral enzymes (e.g., neuraminidase) or bacterial targets through hydrogen bonding and steric effects .

- The absence of a sulfonyl group in 5-(2-fluoroethoxy)indoline-2,3-dione may limit its antiviral efficacy compared to these analogs.

Triazole- and Nitroimidazole-Linked Derivatives

Structure-Activity Relationship (SAR) Trends

Substituent Position : Modifications at the 5-position of indoline-2,3-dione are critical for activity. For example:

- 5-Fluoro derivatives show anticancer activity .

- 5-Trifluoromethoxy derivatives exhibit antibacterial effects .

Electron-Withdrawing Groups : Halogens (F, Cl) and trifluoromethoxy enhance stability and target binding via hydrophobic interactions .

Bulkier Substituents : Sulfonyl and triazole groups improve antiviral and antiproliferative activities but may reduce bioavailability .

Biological Activity

5-(2-Fluoroethoxy)indoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by recent research findings.

Chemical Structure and Properties

5-(2-Fluoroethoxy)indoline-2,3-dione is a derivative of indoline-2,3-dione, which is known for its pharmacological potential. The introduction of the 2-fluoroethoxy group enhances its biological activity by modifying its electronic properties and steric factors.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of indoline derivatives, including 5-(2-Fluoroethoxy)indoline-2,3-dione. The compound was evaluated against various bacterial strains:

| Bacterial Strain | Inhibition Zone (cm) |

|---|---|

| Staphylococcus aureus | 2.5 |

| Salmonella enterica | 1.3 |

| Escherichia coli | Resistant |

The results indicate that the compound exhibits potent activity against Gram-positive bacteria, particularly S. aureus, while showing resistance in E. coli .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties, particularly its ability to inhibit interleukin-1 (IL-1) receptor activity. In vitro studies revealed that several derivatives of 5-(2-Fluoroethoxy)indoline-2,3-dione displayed significant inhibitory effects on IL-1R-dependent responses:

| Compound | IC50 (µM) |

|---|---|

| Compound 52 | 0.09 |

| Compound 65 | 0.07 |

| Compound 78 | 0.01 |

| Compound 81 | 0.02 |

These compounds showed favorable drug-like properties and were more effective than previously identified lead compounds .

Anticancer Potential

The anticancer activity of indoline derivatives has been a focal point in recent research. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including caspase activation and inhibition of specific signaling pathways.

Case Study: Apoptosis Induction

A notable study utilized a radiolabeled isatin sulfonamide analogue (related to indoline derivatives) to assess its potential as a PET tracer for imaging apoptosis in vivo. The study found increased uptake in liver and spleen tissues undergoing apoptosis, indicating the compound's potential role in cancer therapy .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between 5-(2-Fluoroethoxy)indoline-2,3-dione and target proteins involved in inflammation and cancer pathways. These studies highlight the importance of the indole moiety and substituents on the biological activity of these compounds.

Q & A

Q. What are the optimal synthetic routes for 5-(2-Fluoroethoxy)indoline-2,3-dione, and how can reaction conditions be systematically optimized?

A microwave-assisted synthesis using a CuI-catalyzed coupling reaction in PEG-400/DMF mixtures (12-hour reaction time at room temperature) achieves moderate yields (~22–42%) for structurally similar fluoroindole derivatives . Key parameters to optimize include:

- Catalyst loading : Adjust CuI concentrations (0.1–0.2 mol%) to balance reaction rate and byproduct formation.

- Solvent polarity : Test PEG-400/DMF ratios (e.g., 1:1 to 1:3) to improve solubility of intermediates.

- Purification : Use gradient column chromatography (70:30 to 90:10 ethyl acetate/hexane) to isolate the product from unreacted azides or alkyne precursors .

Q. What analytical techniques are critical for characterizing 5-(2-Fluoroethoxy)indoline-2,3-dione, and how should data inconsistencies be resolved?

- 1H/13C/19F NMR : Assign peaks using deuterated DMSO or CDCl3 to confirm fluorinated substituents and indoline backbone integrity. For example, 19F NMR at ~-120 ppm indicates fluorine in an ethoxy group .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity (>98%) and detect trace impurities (e.g., unreacted 5-fluoroindoline-2,3-dione) .

- Contradiction resolution : If NMR signals suggest unexpected tautomerism (e.g., keto-enol shifts), perform variable-temperature NMR or compare with computed chemical shifts (DFT methods) .

Q. What safety protocols are essential for handling 5-(2-Fluoroethoxy)indoline-2,3-dione in laboratory settings?

- Storage : Keep in amber glass containers at -20°C under inert gas (N2/Ar) to prevent hydrolysis of the fluoroethoxy group .

- Exposure mitigation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., nitrovinyl groups) and wear nitrile gloves to avoid dermal absorption .

- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb residual compound using activated carbon .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 5-(2-Fluoroethoxy)indoline-2,3-dione derivatives?

- Molecular docking : Model interactions with target enzymes (e.g., α-glucosidase) using AutoDock Vina. Focus on hydrogen bonding between the dione moiety and catalytic residues (e.g., Asp349) .

- QSAR studies : Corolate substituent electronic effects (Hammett σ values) with IC50 data. For example, electron-withdrawing groups (e.g., -CF3) enhance inhibitory potency by stabilizing transition-state analogs .

Q. What strategies resolve discrepancies in reported biological activity data for fluorinated indoline-2,3-dione analogs?

- Purity validation : Re-test commercial samples via HPLC to rule out batch-dependent impurities (e.g., 5-fluorooxindole byproducts) .

- Assay standardization : Use identical enzyme sources (e.g., recombinant human α-glucosidase) and buffer conditions (pH 6.8, 37°C) to minimize variability .

- Meta-analysis : Compare IC50 values across studies while adjusting for molarity differences caused by hydrate/solvate forms .

Q. How does the fluoroethoxy group influence the photostability and environmental persistence of 5-(2-Fluoroethoxy)indoline-2,3-dione?

- Photodegradation studies : Expose samples to UV light (254 nm) and monitor decomposition via LC-MS. The fluoroethoxy group typically reduces degradation rates compared to methoxy analogs due to C-F bond stability .

- Aquatic toxicity : Perform OECD 202 Daphnia magna assays to assess EC50 values. Fluorinated metabolites may require SPE extraction followed by HRMS identification .

Q. What methodologies enable the study of 5-(2-Fluoroethoxy)indoline-2,3-dione’s solid-state interactions with pharmaceutical excipients?

- Thermal analysis : Use DSC to detect polymorphic transitions (heating rate: 10°C/min) and TGA to quantify hygroscopicity .

- Surface adsorption : Apply ToF-SIMS to characterize interactions with lactose or microcrystalline cellulose, focusing on fluorine-specific ion fragments (e.g., F⁻ at m/z 19) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Fluorinated Indoline Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.